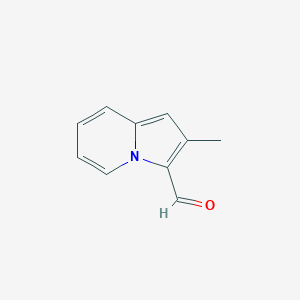

2,5-Bis(2,2,2-trifluoroethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

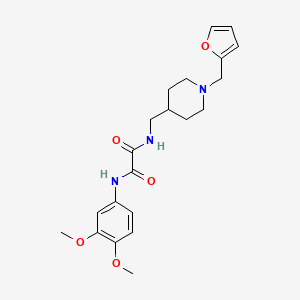

“2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is a chemical compound . It is also known as “N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide” or "Flecainide" .

Synthesis Analysis

The synthesis of “this compound” involves reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .Molecular Structure Analysis

The molecular formula of “this compound” is C17H20F6N2O3 . The molecular weight is 414.3427 . The IUPAC Standard InChI is InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) .Chemical Reactions Analysis

The preparation process of “this compound” comprises reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .Physical and Chemical Properties Analysis

The physical form of “this compound” is a crystal or powder . It has a molecular weight of 414.3427 .科学的研究の応用

Antiarrhythmic Activity

2,5-Bis(2,2,2-trifluoroethoxy)benzamide has been explored for its potential antiarrhythmic activity. Research has shown that compounds derived from this chemical, particularly when combined with a heterocyclic amide side chain, exhibit significant oral antiarrhythmic activity in mice. Notably, both tertiary and secondary benzamides derived from this compound have demonstrated activity, with the nature of the amine nitrogen and the link between the heterocycle and amide nitrogen influencing the antiarrhythmic effectiveness significantly (Banitt et al., 1977); (Banitt et al., 1975).

Synthesis for Metabolic Studies

The compound has been used in the synthesis of labeled forms for metabolic studies. An example is the labeling of flecainide acetate with carbon-14 at the carboxamide position, which was done to facilitate metabolic studies (Banitt & Conard, 1981).

Analytical Methods Development

Significant work has been done to develop analytical methods for quantifying the presence of this compound derivatives in biological samples. For example, a fluorometric method was developed for quantifying flecainide acetate, a derivative, in human plasma (Chang et al., 1983); (Chang et al., 1983).

Impurity Identification and Control

Recent studies have also focused on identifying and controlling the impurities in the synthesis of flecainide acetate, which is closely related to this compound. This includes the characterization of process-related impurities and strategies for their control (Takale et al., 2022).

Gelation Studies

A study on a highly fluorinated bis-benzamide showed its ability to gelate isopropanol at low concentrations, indicating potential applications in material science and organic gelation (Loiseau et al., 2002).

Cardiac Effects

Research on flecainide, a derivative of this compound, has shown its effect on action potentials and arrhythmias in mammalian myocardium. This study contributes to understanding the drug's cardiac pharmacodynamics (Borchard & Boisten, 1982).

作用機序

Safety and Hazards

特性

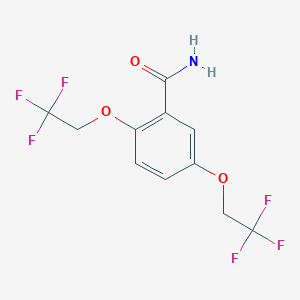

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKYXXJKJFMWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2806881.png)

![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)